

"Dimethyl biphenyl-3,3'-dicarboxylate" molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

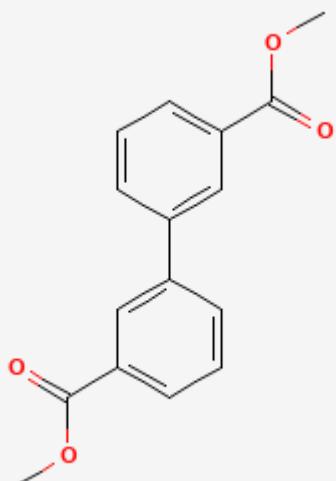
Compound of Interest

Compound Name: *Dimethyl biphenyl-3,3'-dicarboxylate*

Cat. No.: B167576

[Get Quote](#)

An In-depth Technical Guide to **Dimethyl biphenyl-3,3'-dicarboxylate**


For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of **Dimethyl biphenyl-3,3'-dicarboxylate**, detailing its molecular structure, chemical properties, and synthetic pathways.

Molecular Structure and IUPAC Name

Dimethyl biphenyl-3,3'-dicarboxylate is an organic compound and a diester derivative of biphenyl-3,3'-dicarboxylic acid.

- IUPAC Name: dimethyl [1,1'-biphenyl]-3,3'-dicarboxylate[1]
- Synonyms: Methyl 3-[3-(methoxycarbonyl)phenyl]benzoate, 3,3'-Biphenyldicarboxylic acid dimethyl ester
- Molecular Formula: C₁₆H₁₄O₄[1]
- Molecular Weight: 270.28 g/mol

Molecular Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for **Dimethyl biphenyl-3,3'-dicarboxylate**. It is crucial to distinguish this isomer from the more commonly studied Dimethyl biphenyl-4,4'-dicarboxylate (DDB), as their physical and biological properties differ.

Property	Value	Reference
CAS Number	1751-97-9	
Molecular Formula	C ₁₆ H ₁₄ O ₄	[1]
Molecular Weight	270.28 g/mol	
Appearance	White to off-white solid	
Purity	≥98% (Commercially available)	
Storage Temperature	Room temperature	

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Dimethyl biphenyl-3,3'-dicarboxylate** is not readily available in peer-reviewed literature. However, its structure lends itself to synthesis via standard cross-coupling reactions, which are common for creating biaryl linkages. The Suzuki-Miyaura and Ullmann couplings are the most probable synthetic routes.

Generalized Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of **Dimethyl biphenyl-3,3'-dicarboxylate**, this would typically involve the coupling of methyl 3-bromobenzoate with methyl 3-boronylbenzoate (or its corresponding boronic acid or ester).

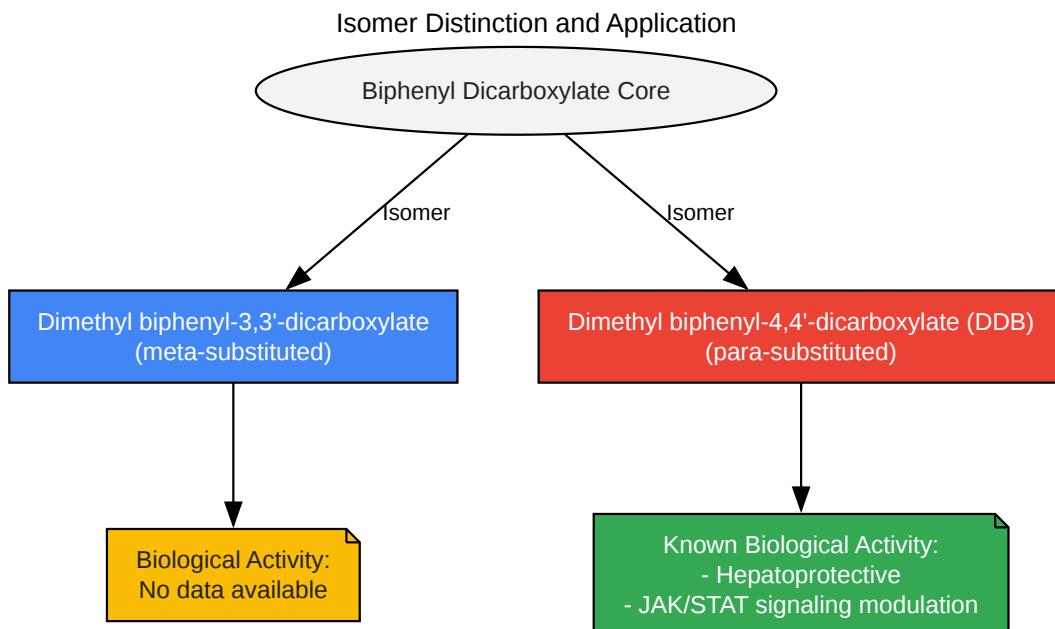
Reaction Scheme: Methyl 3-bromobenzoate + Methyl 3-(dihydroxyboranyl)benzoate → (in the presence of a Palladium catalyst and a base) → **Dimethyl biphenyl-3,3'-dicarboxylate**

General Procedure:

- **Reactant Preparation:** In a reaction vessel, dissolve methyl 3-bromobenzoate, the corresponding boronic acid or ester (e.g., methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) in a suitable solvent mixture (e.g., toluene and water).
- **Addition of Base:** Add an aqueous solution of a base, such as sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3), to the reaction mixture.
- **Reaction Conditions:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure **Dimethyl biphenyl-3,3'-dicarboxylate**.

Below is a diagram illustrating the generalized workflow for this synthetic approach.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of **Dimethyl biphenyl-3,3'-dicarboxylate** via Suzuki-Miyaura coupling.

Biological Activity and Signaling Pathways

There is currently a lack of available scientific literature on the specific biological activities or associated signaling pathways for **Dimethyl biphenyl-3,3'-dicarboxylate**.

It is important to distinguish this compound from its well-studied isomer, Dimethyl biphenyl-4,4'-dicarboxylate (DDB). DDB is known for its hepatoprotective effects and is used in the treatment of chronic hepatitis.[2] Studies have shown that DDB can stimulate the JAK/STAT signaling pathway and induce the expression of interferon- α stimulated genes in liver cells. However, these findings are specific to the 4,4' isomer and should not be extrapolated to the 3,3' isomer without dedicated research.

The diagram below illustrates the distinction between these two isomers and their currently understood application areas.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl biphenyl-3,3'-dicarboxylate | C₁₆H₁₄O₄ | CID 266844 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. jofamericanchemistry.org [jofamericanchemistry.org]
- To cite this document: BenchChem. ["Dimethyl biphenyl-3,3'-dicarboxylate" molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b167576#dimethyl-biphenyl-3-3-dicarboxylate-molecular-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com